N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a complex organic compound that features a benzimidazole moiety fused with a pyridine ring and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and pyridine intermediates, followed by their coupling with the oxazole derivative. Common reagents used in these reactions include:
Benzimidazole: Synthesized from o-phenylenediamine and formic acid.
Pyridine: Functionalized through halogenation and subsequent nucleophilic substitution.
Oxazole: Formed via cyclization reactions involving nitriles and aldehydes.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and nucleophilic substitution reactions are common, especially on the pyridine and oxazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Such as omeprazole, thiabendazole, and nocodazole.
Pyridine Derivatives: Including nicotinamide and pyridoxine.
Oxazole Derivatives: Such as oxaprozin and oxazepam.
Uniqueness
N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is unique due to its combined structural features of benzimidazole, pyridine, and oxazole rings. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-13-16(14(2)27-24-13)10-19(26)22-11-15-6-5-9-21-20(15)25-12-23-17-7-3-4-8-18(17)25/h3-9,12H,10-11H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKILHQVZHFVRHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC2=C(N=CC=C2)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.